3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea - 1000930-40-4

3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

Catalog Number: EVT-3498824
CAS Number: 1000930-40-4
Molecular Formula: C12H13ClN2O4
Molecular Weight: 284.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

    Compound Description: This compound serves as a synthetic precursor in the development of anti-diabetic agents. [] It acts as the parent molecule before further modifications leading to a series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides. [] These derivatives displayed weak to moderate inhibitory activities against α-glucosidase enzyme, a target for Type 2 diabetes treatment. []

    Relevance: This compound is structurally related to 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea through the presence of the 2,3-dihydro-1,4-benzodioxin moiety. Both compounds share this core structure, with the differences lying in the substituents at the 6-position of the benzodioxin ring. While N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide bears a benzenesulfonamide group, 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea features a 3-chloropropanoylurea substituent. These structural similarities place them within a category of compounds derived from the same parent molecule, 2,3-dihydro-1,4-benzodioxin-6-amine, and investigated for their potential biological activities. []

2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide

    Compound Description: This compound is a key intermediate in the synthesis of antibacterial agents. [] It is synthesized from 1,4-benzodioxane-6-amine and used further to generate N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides. [] These final compounds demonstrated potent antibacterial activity with low cytotoxicity. []

    Relevance: This compound, like 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, possesses the 2,3-dihydro-1,4-benzodioxin scaffold. [] The structural similarity lies in the presence of this core and the substitution at the 6-position of the benzodioxin ring. The difference arises from the specific substituents: 2,3-dihydro-1,4-benzodioxin-6-yl-2-bromoacetamide has a 2-bromoacetamide group, whereas 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has a 3-chloropropanoylurea group. This comparison highlights the structural diversity explored within a series of compounds based on 2,3-dihydro-1,4-benzodioxin and investigated for their potential as therapeutic agents. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

    Compound Description: This compound acts as a central precursor in synthesizing a series of N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. [] This series aimed to explore new agents with bacterial biofilm inhibition and low cytotoxicity. []

    Relevance: Sharing the 2,3-dihydro-1,4-benzodioxin core structure with 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, this compound differs in the substituent at the 6-position. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide has a 4-nitrobenzenesulfonamide group, compared to the 3-chloropropanoylurea group in 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea. The shared core structure and varying substituents illustrate the exploration of chemical space around the 2,3-dihydro-1,4-benzodioxin framework in the search for new bioactive molecules. []

4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide

    Compound Description: This compound serves as a key building block in the development of novel antibacterial and antifungal agents. [] It is further reacted to create a series of 2-[amino]-N-(un/substituted)phenylacetamides, which were then screened for their antimicrobial potential. []

N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide

    Compound Description: This compound acts as a crucial intermediate in the synthesis of α-glucosidase and acetylcholinesterase inhibitors. [] It is further derivatized to yield 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, which are then tested for their enzyme inhibitory potential. []

    Relevance: This compound is structurally similar to 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, as both share the 2,3-dihydro-1,4-benzodioxin core. The key structural difference lies in the substituent at the 6-position: N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide features a 4-methylbenzenesulfonamide group, whereas 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea has a 3-chloropropanoylurea group. [] This highlights the exploration of diverse substituents on the common benzodioxin scaffold to identify compounds with specific biological activities. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide

    Compound Description: This compound acts as a starting point in the synthesis of potential therapeutic agents for inflammatory ailments. [] It is reacted with different alkyl/aralkyl halides to generate N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which are then evaluated for their antibacterial potential and inhibitory activity against lipoxygenase, an enzyme involved in inflammation. []

    Relevance: This compound shares the 2,3-dihydro-1,4-benzodioxin core structure with 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea. [] The difference lies in the substituent at the 6-position: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide bears a 4-methylbenzenesulfonamide group, compared to the 3-chloropropanoylurea group in 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea. This comparison demonstrates how modifications on the shared 2,3-dihydro-1,4-benzodioxin core can lead to the development of compounds with potentially different biological activities. []

N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide

    Compound Description: This compound serves as a central intermediate in the synthesis of potential therapeutic agents for Alzheimer's disease and type-2 diabetes. [] It is further modified to produce a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides. These derivatives are then evaluated for their inhibitory potential against acetylcholinesterase (a target for Alzheimer's disease) and α-glucosidase (a target for type-2 diabetes). []

    Relevance: This compound shares the core 2,3-dihydro-1,4-benzodioxin structure with 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, highlighting their structural similarity. [] The difference lies in the substituent at the 6-position: N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide possesses a 4-chlorobenzenesulfonamide group, while 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea features a 3-chloropropanoylurea group. This comparison exemplifies how subtle modifications to the shared core structure can potentially lead to compounds with different therapeutic applications. []

trans-[2-(2,6-Dimethoxyphenoxy)ethyl][(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine (Mephendioxan)

    Compound Description: Mephendioxan, specifically its (-)-enantiomer, is a potent and selective α1A-adrenoreceptor antagonist. [] It exhibits 10-30 times higher potency compared to its (+)-enantiomer in both functional and binding assays, indicating stereospecificity in its interaction with α1-adrenoreceptor subtypes. []

    Relevance: Mephendioxan shares the 2,3-dihydro-1,4-benzodioxin core with 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea. [] Although the substitution patterns differ significantly, the presence of the common benzodioxin moiety underlines their structural relationship. This highlights the versatility of the benzodioxin scaffold in generating compounds with diverse pharmacological profiles, ranging from adrenergic antagonists like Mephendioxan to potentially new therapeutic agents like 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea.

(E)-3-(2-Chloro-6-methyl-3-quinolyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one

    Compound Description: This compound is structurally characterized by X-ray crystallography, revealing a conformation where the quinoline and benzene rings are inclined at a specific angle, and the dioxine ring adopts a twist-chair conformation. []

    Relevance: Similar to 3-(3-chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea, this compound contains the 2,3-dihydro-1,4-benzodioxin unit. This shared structural element highlights their relationship despite the different substituents and overall structures. The comparison underscores the diverse chemical space occupied by compounds containing the benzodioxin motif. []

Properties

CAS Number

1000930-40-4

Product Name

3-(3-Chloropropanoyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea

IUPAC Name

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)propanamide

Molecular Formula

C12H13ClN2O4

Molecular Weight

284.69 g/mol

InChI

InChI=1S/C12H13ClN2O4/c13-4-3-11(16)15-12(17)14-8-1-2-9-10(7-8)19-6-5-18-9/h1-2,7H,3-6H2,(H2,14,15,16,17)

InChI Key

SSBHNJHDGJPWBY-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NC(=O)CCCl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NC(=O)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.